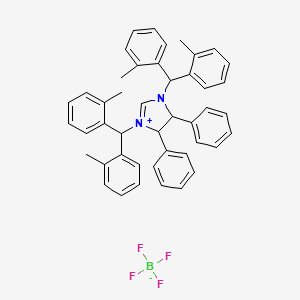![molecular formula C48H28N4O8Zn B14787570 zinc;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14787570.png)
zinc;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid is a complex organic compound that belongs to the family of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole and benzaldehyde derivatives under acidic conditions.
Introduction of Carboxyphenyl Groups:
Coordination with Zinc: The final step involves the coordination of zinc ions with the nitrogen atoms of the porphyrin ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Reduction: Reduction reactions can also occur, leading to the formation of reduced porphyrin derivatives.
Substitution: The carboxyphenyl groups can participate in substitution reactions, where other functional groups can replace the carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different chemical and physical properties, making them useful for various applications.
科学的研究の応用
Chemistry
In chemistry, zinc;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as cyclopropanation and insertion of diazo compounds into N-H bonds .
Biology
In biological research, this compound is used as a fluorescent probe due to its strong fluorescence properties. It is also studied for its potential use in photodynamic therapy, where it can generate singlet oxygen to kill cancer cells .
Medicine
In medicine, the compound is being investigated for its potential as a photosensitizer in photodynamic therapy. Its ability to generate singlet oxygen makes it a promising candidate for cancer treatment .
Industry
In the industrial sector, this compound is used in the development of sensors and catalysts. Its unique chemical properties make it suitable for various applications, including environmental monitoring and chemical synthesis .
作用機序
The mechanism of action of zinc;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid involves its ability to coordinate with metal ions and participate in redox reactions. The zinc ion in the center of the porphyrin ring plays a crucial role in its chemical reactivity. The compound can generate singlet oxygen through energy transfer processes, which is the basis for its use in photodynamic therapy .
類似化合物との比較
Similar Compounds
5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin: This compound is similar in structure but lacks the zinc coordination.
5-Phenyl-10,15,20-Tris(4-sulfonatophenyl)porphyrin: This compound has sulfonate groups instead of carboxyl groups, which can alter its chemical properties and applications.
Uniqueness
The uniqueness of zinc;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid lies in its zinc coordination, which enhances its chemical reactivity and stability. This makes it more effective in applications such as catalysis and photodynamic therapy compared to its non-zinc counterparts .
特性
分子式 |
C48H28N4O8Zn |
|---|---|
分子量 |
854.1 g/mol |
IUPAC名 |
zinc;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid |
InChI |
InChI=1S/C48H30N4O8.Zn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 |
InChIキー |
IIEYPZOESLIZQB-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14787489.png)
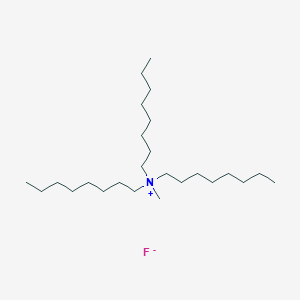
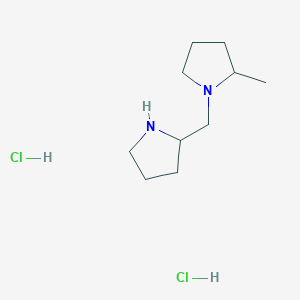
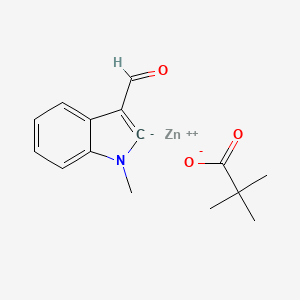
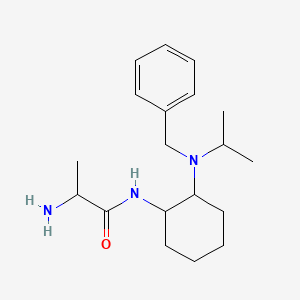
![(2S,3R)-2-[(2S)-6-Amino-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanamido]hexanamido]-3-hydroxybutanoic acid](/img/structure/B14787512.png)
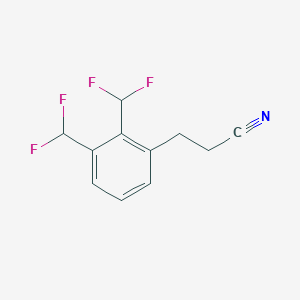
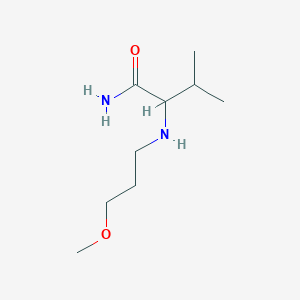
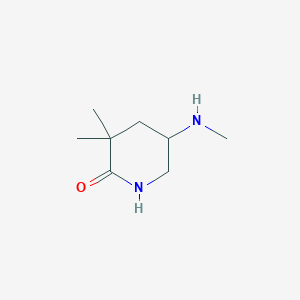
![6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate](/img/structure/B14787546.png)
![3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B14787547.png)
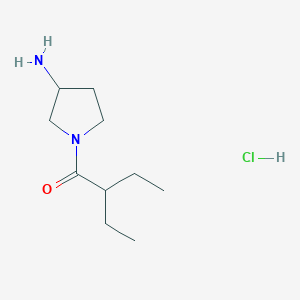
![2-[[3-[(2-Amino-3-sulfanylpropanoyl)amino]benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14787557.png)
